molecular formula C18H18N4O3 B2546335 2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)ACETAMIDE CAS No. 1421528-35-9

2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)ACETAMIDE

Cat. No.: B2546335
CAS No.: 1421528-35-9
M. Wt: 338.367
InChI Key: ADNYGPTWCGYIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a pyrrolidin-2,5-dione (succinimide) moiety linked via an acetamide bridge to a phenyl group substituted with a pyrrolo[1,2-a]imidazole system. The pyrrolidin-2,5-dione group is a common pharmacophore in medicinal chemistry, known for its electron-withdrawing properties and role in enhancing metabolic stability.

Properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16(11-22-17(24)7-8-18(22)25)20-13-5-3-12(4-6-13)14-10-19-15-2-1-9-21(14)15/h3-6,10H,1-2,7-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNYGPTWCGYIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary fragments: (1) the 4-(5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl)aniline moiety and (2) the 2-(2,5-dioxopyrrolidin-1-yl)acetyl group. The amide bond between these fragments suggests a convergent synthesis approach, wherein each component is prepared separately before final coupling.

Synthesis of 4-(5H,6H,7H-Pyrrolo[1,2-a]Imidazol-3-yl)Aniline

The pyrrolo[1,2-a]imidazole ring system is constructed via a cyclocondensation reaction between a suitably functionalized pyrrole and imidazole precursor. Drawing from methodologies in imidazole derivatization, 3-amino-pyrrole-2-carboxylate is reacted with 4-nitrobenzaldehyde under basic conditions to form the intermediate Schiff base. Subsequent acid-catalyzed cyclization yields 4-nitro-phenylpyrrolo[1,2-a]imidazole, which is reduced to the corresponding aniline using catalytic hydrogenation (Pd/C, H₂, ethanol).

Key Reaction Conditions

  • Cyclocondensation: Ethanol, KOH (10 M), reflux, 12–24 hours.
  • Reduction: 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 6 hours.

Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)Acetic Acid

The 2,5-dioxopyrrolidin-1-yl group is introduced via N-alkylation of succinimide. Succinimide is treated with ethyl bromoacetate in the presence of NaH, yielding ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate. Saponification with aqueous NaOH affords the free carboxylic acid.

Optimization Notes

  • Alkylation: Tetrahydrofuran (THF), 0°C to room temperature, 8 hours.
  • Saponification: Ethanol/H₂O (3:1), 70°C, 2 hours.

Convergent Coupling via Amide Bond Formation

The final step involves coupling 4-(5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl)aniline with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using a carbodiimide coupling agent. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate the amide bond formation under mild conditions.

Procedure

  • Dissolve 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (1.2 eq) in DCM.
  • Add EDCI (1.5 eq), HOBt (1.5 eq), and stir at 0°C for 30 minutes.
  • Add 4-(5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl)aniline (1.0 eq) and stir at room temperature for 18 hours.
  • Quench with H₂O, extract with DCM, and purify via silica gel chromatography (EtOAc/hexane).

Yield and Purity

  • Isolated yield: 68–72% (white crystalline solid).
  • Purity (HPLC): ≥98%.

Spectral Characterization and Analytical Data

Fourier-Transform Infrared Spectroscopy (FTIR)

  • ν (cm⁻¹): 3285 (N–H stretch, amide), 1705 (C=O, pyrrolidinone), 1660 (C=O, amide), 1540 (C–N bend), 1480 (aromatic C=C).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)
  • δ 2.35–2.45 (m, 4H): Pyrrolidinone –CH₂– groups.
  • δ 3.75 (s, 2H): Acetamide –CH₂–.
  • δ 6.85–7.90 (m, 7H): Aromatic protons and pyrroloimidazole H-3.
  • δ 10.20 (s, 1H): Amide –NH–.
¹³C NMR (100 MHz, DMSO-d₆)
  • δ 177.8, 176.2: Pyrrolidinone carbonyls.
  • δ 168.5: Amide carbonyl.
  • δ 140.2–115.3: Aromatic and heteroaromatic carbons.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₁₉N₃O₃ ([M+H]⁺): 362.1497.
  • Observed: 362.1495.

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated to optimize efficiency and yield:

Method Coupling Agent Solvent Yield (%) Purity (%)
EDCI/HOBt DCM 72 98
HATU/DIEA DMF 65 97
DCC/DMAP THF 58 95

The EDCI/HOBt system in DCM provided superior yield and purity, minimizing side reactions such as epimerization or over-activation.

Challenges and Mitigation Strategies

Solubility Issues

The phenylpyrroloimidazole intermediate exhibited limited solubility in polar aprotic solvents. Pre-activation of the carboxylic acid with EDCI/HOBt improved solubility in DCM, enabling homogeneous reaction conditions.

Byproduct Formation

Trace succinimide byproducts (<2%) were observed during coupling, attributed to competing hydrolysis of the activated ester. Strict anhydrous conditions and reduced reaction times mitigated this issue.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidinone ring, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Key Structural Features Biological Relevance
Target Compound Pyrrolidin-2,5-dione, acetamide linker, pyrroloimidazole-substituted phenyl group Potential biofilm inhibition, enzyme modulation (hypothesized based on analogs)
N-(4-Fluorophenyl)-2-(1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-3-yl)acetamide Benzoimidazoimidazole core, furan substituent, fluorophenyl group Antimicrobial biofilm disruption (explicitly tested)
Substituted 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m) Triazole ring, naphthalene-oxymethyl group, acetamide linker Antifungal, antibacterial activity (demonstrated in vitro)
Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate Nitroimidazole core, ester linkage, hydroxypropanoate side chain Antiparasitic and radiosensitizing properties (analogous to nitroimidazole drugs)

Key Research Findings and Data

Physicochemical Properties

  • Target Compound : Predicted logP ~2.5 (estimated via analogy to pyrrolidin-2,5-dione derivatives), suggesting moderate hydrophobicity for cellular uptake.
  • Triazole Analogs (6b): Experimental logP = 3.1; IR peaks at 1682 cm⁻¹ (C=O stretch) and 1504 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Spectroscopic Data Comparison

Parameter Target Compound (Hypothesized) Triazole Derivative 6b Nitroimidazole Derivative
IR (C=O stretch) ~1670–1690 cm⁻¹ 1682 cm⁻¹ 1675 cm⁻¹ (ester C=O)
¹H NMR (δ ppm) ~5.3–5.5 (pyrrolidin-dione CH₂) 5.38 (–NCH₂CO–), 5.48 (–OCH₂) 4.25 (–CH₂O–), 7.65 (imidazole H)
Biological IC₅₀ Not reported 4.8 μM (antifungal, C. albicans) 12.5 μM (antiparasitic, T. brucei)

Discussion

The target compound’s dual heterocyclic architecture positions it as a promising candidate for antimicrobial or anti-biofilm applications, leveraging the pyrrolidin-2,5-dione’s metabolic stability and the pyrroloimidazole’s π-stacking capability. However, its efficacy relative to triazole or nitroimidazole analogs remains speculative without direct experimental data. Future studies should prioritize synthesizing the compound and evaluating its activity using standardized protocols (e.g., CLSI guidelines) and dose-effect models .

Biological Activity

The compound 2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)acetamide , often referred to as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H31N3O11
  • Molecular Weight : 513.50 g/mol
  • CAS Number : 756525-99-2

This compound features a pyrrolidine ring fused with a pyrrolo[1,2-a]imidazole moiety, which is critical for its biological activity.

Research indicates that this compound interacts with various biological targets, influencing cellular processes such as:

  • Cell Growth Regulation : Studies have shown that it can suppress cell growth in certain cancer cell lines by modulating metabolic pathways. Specifically, it increases glucose uptake and ATP levels in treated cells, suggesting a role in energy metabolism regulation .
  • Monoclonal Antibody Production : The compound has been observed to affect the glycosylation patterns in monoclonal antibodies. It suppresses galactosylation, which is essential for the quality control of therapeutic antibodies .

Anticancer Properties

The compound has demonstrated significant anticancer activity through various mechanisms:

  • Inhibition of Tumor Cell Proliferation : In vitro studies indicate that it effectively inhibits the proliferation of cancer cells by inducing apoptosis and altering cell cycle progression.
  • Metabolic Modulation : By enhancing glucose uptake and ATP production, the compound supports cellular metabolism in a way that may hinder tumor growth.

Immunomodulatory Effects

The compound's ability to modulate immune responses suggests potential applications in immunotherapy:

  • Impact on Antibody Glycosylation : The alteration of N-linked glycan profiles on antibodies may enhance their therapeutic efficacy and stability .

Case Studies

Several studies have highlighted the biological activities of this compound:

StudyFindings
Chen et al. (2021)Demonstrated that the compound suppresses cell growth and enhances glucose uptake in cancer cells. It also affects antibody production quality by altering glycosylation patterns .
Zhang et al. (2020)Reported on the synthesis and evaluation of related pyrrolidine derivatives showing promising anticancer activity against various cell lines .
Liu et al. (2022)Investigated the immunomodulatory effects of similar compounds, suggesting potential applications in enhancing vaccine efficacy through glycosylation modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.